molecular formula C5H8N4O2 B11740802 1-Ethyl-3-nitro-1H-pyrazol-5-amine

1-Ethyl-3-nitro-1H-pyrazol-5-amine

Cat. No.: B11740802
M. Wt: 156.14 g/mol
InChI Key: GVZSHZCAURNQEK-UHFFFAOYSA-N
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Description

1-Ethyl-3-nitro-1H-pyrazol-5-amine is a nitro-substituted pyrazole derivative characterized by an ethyl group at the 1-position and a nitro group at the 3-position of the pyrazole ring. Pyrazole derivatives are widely utilized as intermediates in medicinal chemistry due to their ability to act as bioisosteres for amide bonds and their role in hydrogen bonding .

Properties

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

2-ethyl-5-nitropyrazol-3-amine

InChI

InChI=1S/C5H8N4O2/c1-2-8-4(6)3-5(7-8)9(10)11/h3H,2,6H2,1H3

InChI Key

GVZSHZCAURNQEK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)[N+](=O)[O-])N

Origin of Product

United States

Scientific Research Applications

Biological Activities

Research indicates that 1-Ethyl-3-nitro-1H-pyrazol-5-amine and its derivatives possess several pharmacological effects:

  • Antimicrobial Activity : Compounds derived from this structure have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties : Some derivatives demonstrate significant antiproliferative effects against tumor cell lines, indicating potential as anticancer agents.
  • Anti-inflammatory Effects : The compound has been studied for its ability to modulate inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.

Applications in Medicinal Chemistry

The unique combination of functional groups in 1-Ethyl-3-nitro-1H-pyrazol-5-amine makes it a valuable scaffold in medicinal chemistry. Its applications include:

Drug Design and Development

The compound serves as a starting point for designing new drugs targeting specific biological pathways. Interaction studies have focused on understanding its binding affinity with various enzymes and receptors, which is critical for developing effective therapeutics.

Structure-Activity Relationship Studies

Understanding how modifications to the pyrazole ring affect biological activity allows researchers to optimize compounds for desired effects. For instance, altering the substituents on the pyrazole ring can enhance antimicrobial or anticancer properties.

Case Studies and Research Findings

Several studies have highlighted the applications of 1-Ethyl-3-nitro-1H-pyrazol-5-amine:

  • Antiproliferative Studies : Research has shown that derivatives of this compound exhibit varying degrees of antiproliferative activity against cancer cell lines. For example, certain modifications have led to compounds with over 80% growth inhibition in specific tumor types .
  • Antimicrobial Efficacy : A study demonstrated that specific derivatives of 1-Ethyl-3-nitro-1H-pyrazol-5-amine displayed potent activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .
  • Inhibition of Inflammatory Pathways : Investigations into the anti-inflammatory properties revealed that certain derivatives could significantly reduce markers of inflammation in vitro, suggesting potential applications in treating inflammatory diseases .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Reference
1-Ethyl-3-nitro-1H-pyrazol-5-amine 1-Ethyl, 3-Nitro C₅H₉N₅O₂* ~183.16 High reactivity (nitro group); potential explosive precursor
1-Ethyl-3-methyl-1H-pyrazol-5-amine 1-Ethyl, 3-Methyl C₆H₁₁N₃ 125.17 Stable; intermediate for alkylation/acylation
N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide 1,3-Dimethyl, 5-Acetamide C₇H₁₁N₃O 153.18 Polar; used in peptide mimetics
3-Ethyl-1-phenyl-1H-pyrazol-5-amine 1-Phenyl, 3-Ethyl C₁₁H₁₃N₃ 187.24 Lipophilic; agrochemical intermediates
3-Methyl-1-phenyl-1H-pyrazol-5-amine 1-Phenyl, 3-Methyl C₁₀H₁₁N₃ 173.21 Photostable; dye/pigment synthesis
4-(3-Nitrophenylselanyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine 3-Methyl, 4-Selenophenyl, 1-Phenyl C₁₆H₁₄N₄O₂Se 389.27 Antioxidant/radical scavenger

*Calculated based on analogous compounds.

Key Observations:

Electronic Effects : The nitro group in 1-ethyl-3-nitro-1H-pyrazol-5-amine enhances electrophilicity, making it more reactive toward nucleophilic substitution compared to methyl or ethyl-substituted analogs .

Solubility : Methyl and ethyl substituents (e.g., 1-ethyl-3-methyl-1H-pyrazol-5-amine ) improve lipid solubility, whereas acetamide derivatives (e.g., N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide ) exhibit higher polarity and water solubility .

Applications: Phenyl-substituted derivatives (e.g., 3-ethyl-1-phenyl-1H-pyrazol-5-amine) are favored in agrochemicals due to their stability under UV light, while selenophenyl analogs show promise in redox chemistry .

Key Observations:

  • 1-Ethyl-3-nitro-1H-pyrazol-5-amine likely requires nitration of a pre-formed ethylpyrazole intermediate, a step prone to side reactions due to the nitro group’s sensitivity .
  • Methyl and ethyl groups are typically introduced via alkylation (e.g., 1-ethyl-3-methyl-1H-pyrazol-5-amine ), whereas phenyl groups require cross-coupling methods .

Table 3: Stability and Handling

Compound Name Melting Point (°C) Stability Safety Notes Reference
N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide 43–45 Stable under anhydrous conditions Low toxicity; non-flammable
3-Ethyl-1-phenyl-1H-pyrazol-5-amine Air-stable solid Irritant; use PPE during handling
1-Ethyl-3-nitro-1H-pyrazol-5-amine Thermally unstable (nitro group) Potential explosive; avoid shock/heat

Key Observations:

  • Nitro-substituted pyrazoles demand stringent safety protocols due to explosive risks, unlike methyl or phenyl analogs .
  • Acetamide derivatives (e.g., N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide ) are safer to handle, reflecting their use in large-scale syntheses .

Biological Activity

1-Ethyl-3-nitro-1H-pyrazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

1-Ethyl-3-nitro-1H-pyrazol-5-amine features a pyrazole ring, which is a five-membered heterocyclic compound containing two adjacent nitrogen atoms. The presence of the nitro group at position 3 and the ethyl substitution at position 1 contribute to its unique reactivity and biological profile.

The synthesis of this compound typically involves the nitration of 1-ethylpyrazole followed by amination processes. Various methodologies have been reported, including one-pot reactions that enhance yield and efficiency while minimizing environmental impact.

Antimicrobial Properties

Research indicates that 1-Ethyl-3-nitro-1H-pyrazol-5-amine exhibits significant antimicrobial activity against various bacterial strains. For instance, compounds with similar pyrazole scaffolds have been shown to inhibit the growth of Escherichia coli and Staphylococcus aureus effectively . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been widely studied. In vitro assays suggest that 1-Ethyl-3-nitro-1H-pyrazol-5-amine may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation . This property makes it a candidate for treating conditions like arthritis or other inflammatory diseases.

Anticancer Activity

Several studies have highlighted the anticancer properties of pyrazole derivatives. For example, derivatives similar to 1-Ethyl-3-nitro-1H-pyrazol-5-amine have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in animal models. The compound’s mechanism may involve the modulation of signaling pathways related to cell survival and proliferation .

Case Studies and Research Findings

A notable study demonstrated the efficacy of pyrazole derivatives in inhibiting tumor cell lines, showcasing their potential as chemotherapeutic agents. In this study, compounds were tested against various cancer cell lines, revealing IC50 values that indicate significant cytotoxicity at low concentrations .

Table: Summary of Biological Activities of 1-Ethyl-3-nitro-1H-pyrazol-5-amine

Activity Effect Reference
AntimicrobialInhibits growth of E. coli and S. aureus
Anti-inflammatoryReduces pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-Ethyl-3-nitro-1H-pyrazol-5-amine, and how is purity validated?

  • Methodological Answer : Multi-step synthetic routes often start with a 1,5-diarylpyrazole core template. For example, nitro groups can be introduced via nitration reactions under controlled acidic conditions (e.g., HNO₃/H₂SO₄). Hydrogenation using palladium on carbon (Pd/C) under hydrogen pressure (e.g., 40 psi) is a critical step for nitro reduction intermediates . Purity is validated via chromatographic techniques (TLC, HPLC) and analytical tools like mass spectrometry (MS) to confirm molecular ion peaks (e.g., m/z 206 [M+H] for related pyrazole derivatives) .

Q. Which spectroscopic and analytical techniques are essential for structural characterization of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., nitro stretching vibrations near 1520–1350 cm⁻¹) .
  • NMR Spectroscopy : ¹H and ¹³C NMR resolve substituent positions (e.g., ethyl group protons at δ ~1.2–1.4 ppm and nitro group effects on aromatic protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₆H₁₁N₃ for ethyl-methyl analogs) .
  • Elemental Analysis : Validates C, H, N percentages (e.g., ±0.3% deviation from theoretical values) .

Q. How are crystallographic data obtained for pyrazole derivatives, and what software is used for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed for structural determination. The SHELX suite (e.g., SHELXL for refinement) is widely used to analyze unit cell parameters, hydrogen bonding, and nitro group geometry. For example, planar arrangements of nitro groups in similar compounds show dihedral angles <5° with the pyrazole ring .

Advanced Research Questions

Q. What strategies optimize catalytic hydrogenation efficiency during the synthesis of intermediates?

  • Methodological Answer :

  • Catalyst Selection : 10% Pd/C is standard for nitro reductions; catalyst loading (e.g., 5–10 wt%) and solvent polarity (ethanol/ethyl acetate mixtures) influence reaction rates .
  • Reaction Monitoring : In-situ FTIR or GC-MS tracks nitro group conversion.
  • Degassing : Critical to prevent catalyst poisoning; argon/vacuum cycles enhance H₂ uptake .

Q. How can computational chemistry predict the reactivity of 1-Ethyl-3-nitro-1H-pyrazol-5-amine in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Gaussian 03 or similar software calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For nitro derivatives, electron-withdrawing effects lower LUMO energies, favoring nucleophilic attacks .
  • Molecular Docking : AutoDock or Schrödinger Suite evaluates binding affinities for biological targets (e.g., enzymes in anti-inflammatory studies) .

Q. What experimental approaches resolve contradictions in spectral data for regioisomeric pyrazole derivatives?

  • Methodological Answer :

  • 2D NMR Techniques : NOESY or HSQC distinguishes substituent positions (e.g., ethyl vs. methyl group coupling in ¹H-¹³C correlations) .
  • Isotopic Labeling : ¹⁵N-labeled nitro groups aid in tracking nitro reduction pathways via MS/MS fragmentation .

Safety and Handling

Q. What protocols ensure safe handling of 1-Ethyl-3-nitro-1H-pyrazol-5-amine in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection (e.g., goggles) are mandatory.
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., ethanol, ethyl acetate) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store in airtight containers at –20°C to prevent nitro group degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.